Pleiatensin
Overview
Description
Pleiatensin is a naturally occurring compound that belongs to a family of bacterial natural products. It has garnered significant attention due to its promising antibacterial and antidiabetic properties. This compound was first isolated from the bacterium Streptomyces platensis, and it has since been the subject of extensive research for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pleiatensin involves complex biosynthetic pathways. The primary method of preparation is through the fermentation of Streptomyces platensis. Genetic engineering techniques, such as the implementation of CRISPR-Cas9 systems, have been employed to enhance the production of this compound by manipulating its biosynthetic machinery .
Industrial Production Methods: Industrial production of this compound typically involves optimizing fermentation conditions to maximize yield. This includes adjusting the nutrient composition of the growth medium, controlling pH levels, and maintaining optimal temperature and aeration conditions. Advanced biotechnological methods, such as the use of recombinant strains, have been developed to increase the efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Pleiatensin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its pharmacological properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Pleiatensin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex biosynthetic pathways and enzymatic reactions.
Biology: this compound is used to investigate bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Its antibacterial and antidiabetic properties make it a candidate for drug development. Research is ongoing to explore its potential in treating various infections and metabolic disorders.
Mechanism of Action
Pleiatensin exerts its effects by targeting specific molecular pathways. It inhibits bacterial fatty acid synthesis by binding to the enzyme FabF, which is essential for the elongation of fatty acids. This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, this compound has been shown to modulate glucose metabolism, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Pleiatensin is part of a family of compounds that includes platensimycin and platencin. These compounds share similar biosynthetic pathways and exhibit comparable antibacterial activities. this compound is unique in its dual action as both an antibacterial and antidiabetic agent. Other similar compounds include:
Platensimycin: Known for its potent antibacterial activity.
Platencin: Exhibits both antibacterial and anti-inflammatory properties.
Platensilin: Another member of the same family with distinct biological activities.
This compound’s uniqueness lies in its combined antibacterial and antidiabetic effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,2R,3R,4aS,12bS,13aS)-12-[2-(diethylamino)ethyl]-2,10-dimethoxy-3-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,4a,5,5a,6,7,12b,13,13a-dodecahydronaphtho[7,6-a]carbazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N2O9.C4H6O6/c1-9-41(10-2)15-16-42-31-21-26(45-3)12-14-27(31)28-13-11-23-17-24-18-34(38(49-7)35(40(44)50-8)29(24)22-30(23)36(28)42)51-39(43)25-19-32(46-4)37(48-6)33(20-25)47-5;5-1(3(7)8)2(6)4(9)10/h12,14,19-21,23-24,29-30,34-35,38H,9-11,13,15-18,22H2,1-8H3;1-2,5-6H,(H,7,8)(H,9,10)/t23?,24-,29-,30-,34+,35-,38-;1-,2-/m01/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVIJZLAHKBGLP-PDHAJTERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC4CC3)CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CC4CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60N2O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-44-0 | |
Record name | Bietaserpine bitartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yohimban-16-carboxylic acid, 1-[2-(diethylamino)ethyl]-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3β,16β,17α,18β,20α)-, [R-(R*,R*)]-2,3-dihydroxybutanedionate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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